N-methyl-N-{2-[4-(3-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride
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Overview
Description
N-methyl-N-{2-[4-(3-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a 3-methylbenzyl group and an N-methyl group. It is commonly used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{2-[4-(3-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-methylbenzyl chloride with piperazine to form 1-(3-methylbenzyl)piperazine. This intermediate is then reacted with N-methyl-2-chloroacetamide under basic conditions to yield the desired compound. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{2-[4-(3-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the piperazine ring.
Scientific Research Applications
N-methyl-N-{2-[4-(3-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-{2-[4-(3-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-{2-[4-(benzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride
- N-methyl-N-{2-[4-(4-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride
- N-methyl-N-{2-[4-(2-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride
Uniqueness
N-methyl-N-{2-[4-(3-methylbenzyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride is unique due to the presence of the 3-methylbenzyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H24ClN3O |
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Molecular Weight |
297.82 g/mol |
IUPAC Name |
2-(methylamino)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C15H23N3O.ClH/c1-13-4-3-5-14(10-13)12-17-6-8-18(9-7-17)15(19)11-16-2;/h3-5,10,16H,6-9,11-12H2,1-2H3;1H |
InChI Key |
VDXKMKFWUXBSCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)CNC.Cl |
Origin of Product |
United States |
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